molecular formula C9H6O2 B12793026 3-Methylidene-1-benzofuran-2-one CAS No. 78684-19-2

3-Methylidene-1-benzofuran-2-one

Cat. No.: B12793026
CAS No.: 78684-19-2
M. Wt: 146.14 g/mol
InChI Key: LKSYKIHTIDDYJY-UHFFFAOYSA-N
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Description

3-Methylidene-1-benzofuran-2-one is a chemical compound based on the benzofuranone structure, which serves as a versatile precursor and key intermediate in organic synthesis and medicinal chemistry research . The core benzofuran scaffold is recognized for its wide range of biological activities, and derivatives are frequently investigated for developing new therapeutic agents . This compound is primarily valued as a synthetic building block. Researchers utilize this and related structures in the synthesis of more complex molecules, including potential pharmaceutical agents. For instance, the basic 2-coumaranone structure is a known starting material for the synthesis of the fungicide azoxystrobin and the antiarrhythmic drug dronedarone . Furthermore, benzofuran derivatives are a significant focus in anticancer research, with studies showing that novel compounds, particularly brominated derivatives, can exhibit selective cytotoxicity against cancer cell lines, induce apoptosis, and inhibit proinflammatory interleukin release . Application Notes: Suitable for use as a synthetic intermediate in the development of novel chemical entities for research in pharmacology and agrochemistry. Safety Information: For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78684-19-2

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

3-methylidene-1-benzofuran-2-one

InChI

InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2

InChI Key

LKSYKIHTIDDYJY-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2OC1=O

Origin of Product

United States

Reactivity and Transformation Pathways of 3 Methylidene 1 Benzofuran 2 One

Chemical Reactivity of the Exocyclic Double Bond

The most prominent feature of 3-methylidene-1-benzofuran-2-one is its exocyclic double bond. This bond is highly reactive and serves as the primary site for a variety of chemical transformations. Its reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group in the lactone ring, which polarizes the double bond and makes the methylidene carbon susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of addition reactions, making it a valuable synthon for the introduction of diverse functional groups at the C3 position.

Nucleophilic Addition Reactions at the Methylidene Position

The polarized nature of the exocyclic double bond in this compound facilitates nucleophilic addition reactions at the methylidene carbon. A variety of nucleophiles can participate in these reactions, leading to the formation of 3-substituted benzofuran-2(3H)-ones.

For instance, the reaction with amines can be used to introduce an aminated quaternary stereocenter at the C3 position. royalsocietypublishing.orgnih.gov These reactions are often promoted by a base, such as cesium carbonate, and can proceed through a Michael addition-type mechanism. royalsocietypublishing.org The resulting 3-aminoalkyl-substituted benzofuran-2(3H)-ones are valuable scaffolds in medicinal chemistry. royalsocietypublishing.org

The scope of nucleophiles is broad and includes not only amines but also other nucleophilic species. For example, the reaction of 3-(bromomethyl)benzofuran (B3032707) derivatives with morpholine, assisted by an iodide ion, results in nucleophilic substitution at the bromomethyl carbon. nih.gov This highlights the susceptibility of the position adjacent to the furan (B31954) ring to nucleophilic attack, a characteristic shared by the methylidene group in the parent compound.

The following table summarizes representative nucleophilic addition reactions:

NucleophileReagent/ConditionsProduct Type
AminesBase (e.g., Cs2CO3)3-Aminoalkyl-benzofuran-2(3H)-one
MorpholineIodide ion assistance3-(Morpholinomethyl)benzofuran derivative

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Despite this deactivation, electrophilic substitution can still occur, typically at positions ortho and para to the oxygen atom of the furan ring, which can donate electron density through resonance. lkouniv.ac.in However, the specific position of substitution can be influenced by the reaction conditions and the nature of the electrophile. For example, in the presence of electron-donating groups on the benzene ring, electrophilic substitution can be directed to the ortho position relative to these activating groups. mdpi.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine) onto the benzene ring. mdpi.comresearchgate.net

Nitration: Introduction of a nitro group (NO2). echemi.com

Friedel-Crafts Acylation: Introduction of an acyl group. researchgate.net

The regioselectivity of these reactions is a key consideration in the synthesis of substituted benzofuranone derivatives.

Intramolecular Rearrangement Reactions of this compound Derivatives

Derivatives of this compound can undergo various intramolecular rearrangement reactions, leading to the formation of diverse heterocyclic structures. These rearrangements are often triggered by specific reagents or reaction conditions and can involve the furanone ring system.

One notable example is the rearrangement of 2-substituted benzofurans, which can be accessed from this compound precursors. For instance, the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones can lead to intermediates that undergo a nih.gov-aryl migration, resulting in the formation of 2-substituted benzofurans. organic-chemistry.org This type of rearrangement highlights the potential for skeletal reorganization within the benzofuran (B130515) framework.

Furthermore, rearrangement and ring expansion of related benzofuran-2-one derivatives have been observed under reductive conditions. researchgate.net These transformations underscore the synthetic versatility of the benzofuranone core and its ability to serve as a precursor to more complex molecular architectures.

Catalytic Reduction and Hydrogenation of the Furanoid Ring System

The furanoid ring system of this compound and its derivatives is susceptible to catalytic reduction and hydrogenation. These reactions typically target the C2-C3 double bond within the furan ring, leading to the formation of 2,3-dihydrobenzofuran (B1216630) derivatives.

Palladium on carbon (Pd/C) is a commonly used catalyst for the selective reduction of the α,β-unsaturated C=C double bond in the furanoid ring. nih.govresearchgate.net The hydrogenation process converts the furanoid ring into a dihydrofuran ring, a structural motif present in many biologically active molecules. mdpi.com

The choice of catalyst can influence the outcome of the reduction. While Raney nickel is highly active for the hydrogenation of benzofuran to 2,3-dihydrobenzofuran, platinum oxide can lead to the hydrogenation of the benzene ring, albeit at a slower rate than the heterocyclic ring. nih.gov The selectivity of the reduction is a crucial aspect, and theoretical calculations based on principles like the hard and soft acids and bases (HSAB) concept can help rationalize the observed regioselectivity. nih.gov

The following table provides examples of catalytic reduction conditions:

CatalystSubstrate TypeProduct TypeReference
10% Pd/C2,3-disubstituted benzofurans2,3-dihydrobenzofuran derivatives nih.gov
Raney NickelBenzofuran2,3-dihydrobenzofuran nih.gov
Platinum OxideBenzofuran2,3-dihydrobenzofuran and further reduced products nih.gov

Ring Opening and Recyclization Reactions of Benzofuran-2(3H)-ones

The lactone ring of benzofuran-2(3H)-ones, the hydrogenated form of this compound, is susceptible to ring-opening reactions under certain conditions. These reactions can be followed by recyclization to form new heterocyclic systems.

For example, the lactone ring can be opened by nucleophiles. N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters can be considered as ring-opened derivatives of 3-N-substituted benzofuran-2(3H)-ones. nih.gov The reverse reaction, lactonization of (ortho-hydroxy)aryl acetic acids, is a common method for synthesizing the benzofuran-2(3H)-one framework. nih.gov

Furthermore, domino transformations involving the ring opening of benzofuro-fused pyridines by activated alkynes have been reported, leading to the synthesis of spiro[benzofuropyridines]. researchgate.net This demonstrates that the benzofuranone core can be a versatile platform for constructing complex spirocyclic systems through a sequence of ring opening and recyclization events. These transformations often proceed through intermediates that can be trapped or can rearrange to afford novel molecular architectures. dtu.dk

Advanced Spectroscopic and Structural Elucidation of 3 Methylidene 1 Benzofuran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-Methylidene-1-benzofuran-2-one provides detailed information about the proton environments within the molecule. The aromatic protons on the benzofuran (B130515) ring typically appear as a multiplet in the range of δ 7.0–8.0 ppm. The two exocyclic methylene (B1212753) protons (=CH₂) are diastereotopic and therefore exhibit distinct chemical shifts and a geminal coupling constant (²JHH). These protons are deshielded by the adjacent carbonyl group and the aromatic system, causing them to resonate at lower field.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H7.0 - 8.0m
Methylene H (exo)~5.5-6.5d²JHH
Methylene H (exo)~5.5-6.5d²JHH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts and Quaternary Carbon Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. oregonstate.edu The carbonyl carbon (C=O) of the lactone ring is typically observed at a downfield chemical shift, often in the range of δ 160–170 ppm. libretexts.org The quaternary carbons, such as the one at the junction of the furan (B31954) and benzene (B151609) rings (C3a and C7a) and the exocyclic double bond carbon attached to the ring (C3), are readily identified by their lack of signals in a DEPT-135 experiment. oregonstate.edu The aromatic carbons resonate in the typical region of δ 110–150 ppm, while the exocyclic methylene carbon (=CH₂) appears in the alkene region. libretexts.org

Carbon Assignment Chemical Shift (δ, ppm)
C=O (C2)~165-170
C=CH₂ (C3)~140-145
=CH₂~115-125
Aromatic C-O (C7a)~150-155
Aromatic C (C3a)~120-130
Aromatic CH~110-135

Note: These are approximate chemical shift ranges and can be influenced by solvent effects and substituent groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY spectra would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com It allows for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals. sdsu.edu For instance, the signals of the exocyclic methylene protons would show a correlation with the signal of the methylene carbon. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. missouri.edu The IR spectrum of this compound is characterized by several key absorption bands. evitachem.com A strong absorption band is expected in the region of 1750-1780 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated γ-lactone ring. missouri.edulibretexts.org The C=C stretching vibration of the exocyclic methylene group typically appears around 1660-1680 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furanone ring will also show characteristic absorptions. missouri.edu

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1750 - 1780
Alkene (C=C)Stretch1660 - 1680
Aromatic (C=C)Stretch1450 - 1600
Ether (C-O-C)Stretch~1000-1300

Raman Spectroscopy for Molecular Vibrational Analysis

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1750 - 1780
Alkene (C=C)Stretch1660 - 1680
Aromatic (C=C)Stretch1450 - 1600

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of "this compound" derivatives. Different mass spectrometric techniques offer specific advantages in the analysis of this class of compounds.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of "this compound" and its derivatives, a critical step in confirming their identity. leeder-analytical.comscispace.com The exact mass is calculated based on the most abundant isotopes of the constituent atoms. sisweb.com

For instance, the theoretical exact mass of a "this compound" derivative can be calculated and compared to the experimentally obtained value. The small mass difference between the theoretical and measured values confirms the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for a "this compound" Derivative

ParameterValueReference
Molecular FormulaC₁₇H₁₄O₇ nih.gov
Theoretical Exact Mass (Da)330.07395278 nih.gov
Experimental [M-H]⁻ m/z329.0672 nih.gov

This table is illustrative. The specific derivative is (2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org In the context of "this compound," GC-MS is employed to assess the purity of a sample and to identify the compound based on its retention time and mass spectrum. semanticscholar.orgnih.gov

The sample is first vaporized and separated on a GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and a characteristic pattern of fragment ions. benthamopen.com This fragmentation pattern provides valuable structural information. nih.govnih.gov For example, the mass spectrum of a "3-aroylbenzofuran" derivative, a related compound class, shows characteristic fragments that help in its identification. nih.gov

Table 2: Representative GC-MS Data for a "Benzofuran" Derivative

Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Compound IdentityReference
6.76011890, 89Benzofuran benthamopen.comresearchgate.net

This table is illustrative and shows data for the parent benzofuran structure.

For less volatile or thermally labile "this compound" derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. leeder-analytical.comub.edu LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer. ub.edu This technique is particularly useful for analyzing complex mixtures, such as reaction products or natural product extracts, containing various benzofuran derivatives. mdpi.comepfl.ch

LC-MS can provide information on the molecular weight of each component in the mixture and, with tandem mass spectrometry (MS/MS), can generate fragment ion spectra for structural elucidation. ub.edudrawellanalytical.com For example, in the analysis of a complex mixture containing flavonoids, LC-QTOF-MS was used to identify various compounds, including a "benzofuran-3-one" derivative, based on their accurate mass and fragmentation patterns. mdpi.com

Table 3: Example of LC-MS Data for a "1-benzofuran-3-one" Derivative

Retention Time (min)Precursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Compound IdentityReference
3.4745329.0672314.0451, 299.0212, 271.0250(2Z)-4,6-dihydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-benzofuran-3-one nih.gov

X-ray Crystallography for Precise Molecular and Crystal Structure Elucidation

For "this compound" derivatives that are chiral, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. uou.ac.inlibretexts.orgimperial.ac.uk This is crucial for understanding the compound's biological activity, as different enantiomers or diastereomers can have vastly different effects. The Cahn-Ingold-Prelog (R/S) system is used to assign the absolute configuration of each chiral center. libretexts.org The crystal structure of a chiral "3H-spiro[1-benzofuran-2,1'-cyclohexane]" derivative, for example, allowed for the confirmation of its stereochemistry. semanticscholar.org

The crystal structure reveals not only the intramolecular features of "this compound" but also the intermolecular interactions that govern its packing in the solid state. iucr.org These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. For example, in the crystal structure of a "benzofuran" derivative, π-π stacking interactions between adjacent benzene rings and C-H···O hydrogen bonds were observed to stabilize the molecular packing. iucr.org The analysis of these interactions is important for understanding the physical properties of the compound, such as its melting point and solubility. In some cases, intermolecular interactions can lead to the formation of specific arrangements, such as dimeric structures or helical chains. iucr.org

Table 4: Crystallographic Data for a "Benzofuran" Derivative

ParameterValueReference
Crystal SystemMonoclinic researchgate.netvensel.org
Space GroupP2₁/c researchgate.netvensel.org
Key Intermolecular InteractionsC-H···O, π-π stacking iucr.orgiucr.org

This table is illustrative and presents data for related benzofuran structures.

Computational and Theoretical Investigations of 3 Methylidene 1 Benzofuran 2 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. icourse.club It is particularly effective for studying organic molecules, providing a balance between accuracy and computational cost. DFT methods are used to determine optimized molecular geometry, predict reactivity, and calculate thermodynamic properties. tandfonline.comresearchgate.net For a molecule like 3-Methylidene-1-benzofuran-2-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would provide fundamental insights into its behavior. rsc.orgbhu.ac.in

Optimized Molecular Geometry and Conformational Analysis

A primary result from DFT calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in space. This provides predicted bond lengths, bond angles, and dihedral (torsional) angles. For this compound, the benzofuran (B130515) core is expected to be nearly planar, a characteristic observed in related structures. rsc.org The exocyclic methylene (B1212753) group introduces a region of planarity due to the sp² hybridization of the carbon atoms.

Conformational analysis would investigate different spatial arrangements of the molecule, known as conformers, and their relative energies. However, due to the rigid, fused ring system of this compound, it is expected to have a very limited number of stable conformers, with the planar conformation being the most significant.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) (Note: The following data is illustrative and based on general principles and data from related compounds, as specific computational results for this compound are not available in the searched literature.)

ParameterAtoms InvolvedExpected Value
Bond LengthC=O (Carbonyl)~1.22 Å
Bond LengthC=C (Exocyclic)~1.34 Å
Bond AngleO-C=O~120°
Dihedral AngleBenzene (B151609) Ring - Furanone RingNear 0°

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile). libretexts.orgnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed over the benzene ring and the exocyclic double bond, while the LUMO would likely be centered on the electron-withdrawing carbonyl group and the conjugated system.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are for illustrative purposes to demonstrate the concept, as specific data for this compound is not available.)

OrbitalEnergy (eV)
HOMO-6.1 eV
LUMO-2.3 eV
HOMO-LUMO Gap (ΔE)3.8 eV

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution. Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. tandfonline.com

Local reactivity is described by Fukui functions (f(r)) , which indicate the most reactive sites within a molecule. nih.gov The function f+(r) predicts sites for nucleophilic attack (where an electron is added), while f-(r) predicts sites for electrophilic attack (where an electron is removed). uni-muenchen.de For this compound, the exocyclic methylene carbon and specific positions on the aromatic ring would be key sites of interest for reactivity, which Fukui functions would precisely identify. rsc.org

Table 3: Global Reactivity Descriptors (Conceptual) (Note: The table illustrates the types of data obtained from DFT calculations.)

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy to remove an electron
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added
Electronegativity (χ)χ = (I + A) / 2Electron-attracting tendency
Chemical Hardness (η)η = (I - A) / 2Resistance to charge transfer
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons

Thermodynamic Parameter Computations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

DFT calculations can also predict key thermodynamic properties by performing frequency calculations on the optimized geometry. researchgate.net These calculations provide information about the vibrational modes of the molecule, which are then used to determine standard thermodynamic functions:

Enthalpy (H): The total heat content of the system.

Entropy (S): The degree of disorder or randomness in the system.

Gibbs Free Energy (G): The energy available to do useful work, which determines the spontaneity of a reaction.

These parameters are crucial for predicting the stability of the molecule and the equilibrium position of reactions in which it might participate. semanticscholar.orgmdpi.com

Quantum Chemical Descriptors and Structure-Property Relationships

Beyond DFT, other quantum chemical methods provide further details about the electronic landscape of a molecule, helping to build structure-property relationships.

Mulliken Atomic Charge Analysis and Electrostatic Potentials

Mulliken atomic charge analysis is a method for estimating the partial atomic charges in a molecule. uni-muenchen.devulcanchem.com It partitions the total electron population among the atoms, providing a simple picture of charge distribution. researchgate.net This analysis would reveal which atoms in this compound are electron-rich (negative charge) and which are electron-poor (positive charge). Typically, oxygen atoms carry a significant negative charge, while the carbonyl carbon is positively charged. libretexts.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. uni-muenchen.de It is plotted onto the molecule's surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). bhu.ac.inresearchgate.net For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the hydrogens.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals, providing a chemical interpretation of the wavefunction. uni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures, making it easier to understand charge transfer and hyperconjugative interactions. uni-muenchen.de For derivatives of this compound, NBO analysis has been instrumental in elucidating molecular stability arising from these electronic effects. rsc.orgresearchgate.net

In computational studies of benzofuranone derivatives, NBO analysis reveals significant charge delocalization and stabilizing hyperconjugative interactions. For instance, in a study on 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-, a significant donor-acceptor interaction was identified between the lone pair of an oxygen atom (LP O10) and the antibonding orbital of an adjacent C2-O10 bond, with a high stabilization energy E(2) of 42.10 kcal/mol. researchgate.net Similarly, investigations into other complex benzofuran-containing structures have quantified the stabilization energies arising from interactions between lone pair orbitals and antibonding orbitals, confirming the role of these interactions in molecular stability. rsc.orgresearchgate.net These analyses pinpoint the specific orbitals involved and the magnitude of their stabilizing effect, which is crucial for understanding the molecule's electronic structure and reactivity.

The table below presents examples of hyperconjugative interactions and their corresponding stabilization energies (E(2)) as determined by NBO analysis for related benzofuranone structures.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)Reference Compound
LP (1) O10σ(C2-O10)42.102(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (R)-
LP (1) N16σ(C19-H42)16.44-methyl-N-(naphthalene-1-yl)benzene sulfonamide
LP (2) O32σ*(C27-C28)Not specified4-methyl-N-(naphthalene-1-yl)benzene sulfonamide

This table is illustrative and includes data from related compounds to demonstrate the application of NBO analysis.

Theoretical Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound and its derivatives, Density Functional Theory (DFT) calculations have been successfully employed to determine NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption spectra. rsc.orgresearchgate.netsemanticscholar.org These theoretical predictions are invaluable for confirming chemical structures, assigning spectral bands, and understanding the electronic transitions within the molecule. researchgate.net

The process typically involves optimizing the molecular geometry at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). rsc.orgresearchgate.net Following optimization, the same theoretical level is used to calculate the spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. Studies on benzofuranone derivatives have shown a high correlation between the theoretically determined and experimentally measured chemical shift values. rsc.orgsemanticscholar.org

IR Spectroscopy: The vibrational wavenumbers from theoretical calculations are compared with experimental FT-IR and FT-Raman spectra. A potential energy distribution (PED) analysis is often conducted to provide a detailed assignment of the observed vibrational bands. researchgate.net For benzofuranone systems, computed vibrational frequencies have demonstrated good agreement with experimental spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax) and help elucidate the nature of the electronic transitions, such as π→π* or n→π*. For benzofuranone derivatives, theoretical UV-Vis spectra computed using models like the Corrected Linear Response Polarizable Continuum Model (CLR-PCM) have shown good concordance with experimental spectra measured in various solvents. rsc.orgsemanticscholar.org

The table below shows a comparison of theoretical and experimental spectroscopic data for a related benzofuranone derivative, highlighting the accuracy of the computational predictions.

Spectroscopic ParameterTheoretical ValueExperimental ValueReference Compound
UV-Vis λmax (in Methanol)Not SpecifiedNot Specified5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine
¹H NMR Chemical Shift (δ, ppm)High Correlation ReportedHigh Correlation Reported5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine
¹³C NMR Chemical Shift (δ, ppm)High Correlation ReportedHigh Correlation Reported5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine
IR Wavenumber (cm⁻¹)High Correlation ReportedHigh Correlation Reported5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine

This table illustrates the validation process for computational spectroscopy on a related derivative, as specific data for the parent compound was not available in the search results.

Investigation of Nonlinear Optical (NLO) Properties of this compound Analogs

Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical data storage. nih.govmdpi.com The NLO response in organic materials often arises from the delocalization of π-electrons in a conjugated system, particularly in donor-π-acceptor (D-π-A) structures. nih.gov The exocyclic double bond in this compound provides a conjugated system that can be functionalized to create potent NLO chromophores.

Computational studies, primarily using DFT, are crucial for predicting and understanding the NLO properties of new materials, saving significant time and resources compared to experimental synthesis and characterization. bohrium.com Key parameters calculated to evaluate NLO activity include the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). rsc.orgsemanticscholar.org

For analogs of this compound, such as aurones and other derivatives, theoretical investigations have explored how modifying the molecular structure affects the NLO response. dntb.gov.ua These studies often involve:

Introducing strong electron-donating and electron-accepting groups to enhance the intramolecular charge transfer (ICT). nih.gov

Extending the π-conjugated bridge to increase electron delocalization. nih.gov

Analyzing the relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap (Egap). A smaller energy gap generally correlates with a larger hyperpolarizability. nih.gov

Computational studies on various benzofuranone derivatives have successfully calculated their NLO properties. For example, the first static hyperpolarizability (β) of a novel benzofuran derivative was determined theoretically, providing insights into its potential as an NLO material. rsc.orgsemanticscholar.org Research on other D-A systems has shown that strategic molecular design can lead to exceptionally high hyperpolarizability values. nih.govrsc.org

The table below presents calculated NLO properties for a representative designed organic NLO molecule to illustrate the typical values obtained from such computational studies.

CompoundDipole Moment (μ) (Debye)Polarizability ⟨α⟩ (esu)First Hyperpolarizability (β_total) (esu)
MSTD7 (Reference NFA)1.8383.485 × 10⁻²²13.44 × 10⁻²⁷

Data is for MSTD7, a non-fullerene acceptor (NFA) based compound, to exemplify the output of NLO computational studies. nih.gov Specific NLO data for this compound was not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govpreprints.org For derivatives of this compound, which belong to the broader class of benzofuranones and aurones, QSAR models are developed to predict their potential as therapeutic agents and to guide the design of new, more potent analogs. nih.goviiarjournals.org

The QSAR process involves calculating a variety of molecular descriptors for a series of compounds with known biological activities (e.g., IC₅₀ values). These descriptors quantify physicochemical properties such as:

Electronic properties: Hammett constants (σ), atomic charges. acs.org

Hydrophobic properties: Partition coefficient (log P). iiarjournals.org

Steric properties: Molar refractivity (MR). nih.gov

Topological and quantum-chemical parameters. iiarjournals.org

Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that correlates a combination of these descriptors (the independent variables) with the biological activity (the dependent variable). nih.govbioorganica.com.ua

QSAR studies on benzofuranone derivatives have successfully modeled various biological activities:

Antibacterial Activity: Models have been developed for (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives, showing a correlation between structural parameters and activity against Gram-positive and Gram-negative bacteria. nih.gov

Monoamine Oxidase (MAO) Inhibition: For 2-azolylmethylene-3-(2H)-benzofuranone derivatives, QSAR analyses identified hundreds of descriptors that showed significant correlations with MAO-A and MAO-B inhibitory activity. jst.go.jp

Vasodilator Activity: A statistically significant 2D-QSAR model was established for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids, identifying key descriptors related to their vasodilatory effects. mdpi.com

Anticancer/Cytotoxicity: QSAR analysis of aurones has correlated physicochemical parameters like hydrophilicity (vsurf_IW5) and lipophilicity (MLOGP) with their cytotoxicity against cancer cell lines. iiarjournals.org

A representative QSAR model for the vasodilator activity of benzofuran-based hybrids is given by the following equation: pIC₅₀ = -0.194 *[H-acceptor count] - 0.0003 *[Relative molecular mass] + 0.007 *[YZ shadow] + 0.006 *[Max projection radius] + 0.03

This model had a coefficient of determination (R²) of 0.816, indicating good predictive power. mdpi.com Such models are crucial for virtual screening and rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. preprints.org

Mechanistic Insights into Biological Activities of 3 Methylidene 1 Benzofuran 2 One Derivatives

Molecular Mechanisms of Cellular Interactions and Cytotoxic Effects

The cytotoxic effects of benzofuranone derivatives against cancer cells are multifaceted, involving the disruption of fundamental cellular processes. These compounds can trigger intrinsic cell death pathways, alter the cellular redox environment, and suppress inflammatory signals, collectively contributing to their anticancer properties.

A primary mechanism through which benzofuranone derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can activate caspase-dependent pathways, which are central to the execution of apoptosis. nih.gov For instance, certain novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, specifically compounds identified as 6 and 8, have demonstrated the ability to induce apoptosis in chronic myelogenous leukemia (K562) cells. nih.gov The proapoptotic activity of these compounds was confirmed through assays such as the Annexin V-FITC test, which detects the externalization of phosphatidylserine, an early marker of apoptosis, and the Caspase-Glo 3/7 assay, which measures the activity of key executioner caspases. nih.govnih.gov

Further studies have revealed that the apoptotic cascade initiated by benzofuran (B130515) derivatives can be linked to mitochondrial dysfunction. nih.gov The compound BL-038, a benzofuran derivative, was found to increase the production of reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and cause the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. nih.gov This highlights the role of the intrinsic, mitochondria-mediated pathway in the apoptotic effects of these compounds. Similarly, 3-(piperazinylmethyl)benzofuran derivatives have also been shown to induce apoptosis in pancreatic cancer cells, further establishing this as a key mechanism of their anti-proliferative impact. nih.gov

Table 1: Pro-apoptotic Activity of Selected Benzofuran Derivatives

Compound Cell Line Assay Used Observed Effect
Derivative 6 K562 (Chronic Myelogenous Leukemia) Annexin V-FITC, Caspase-Glo 3/7 Induction of apoptosis nih.gov
Derivative 8 K562 (Chronic Myelogenous Leukemia) Annexin V-FITC, Caspase-Glo 3/7 Induction of apoptosis nih.gov
BL-038 Human Chondrosarcoma Cells Not Specified Induction of apoptosis via mitochondrial dysfunction nih.gov
Benzofuran 9h Panc-1 (Pancreatic Cancer) Annexin V-FITC Increase in early and late apoptotic cells nih.gov
Benzofuran 11d Panc-1 (Pancreatic Cancer) Annexin V-FITC Increase in early and late apoptotic cells nih.gov

Benzofuranone derivatives can significantly alter the intracellular redox balance by modulating the levels of Reactive Oxygen Species (ROS). Many of these compounds exhibit pro-oxidative effects, increasing ROS generation within cancer cells, which can lead to oxidative stress and trigger apoptotic cell death. mdpi.com The aforementioned derivatives 6 and 8 were found to increase ROS levels in K562 cells in a time-dependent manner, particularly after 12 hours of incubation. nih.govnih.gov

This increase in ROS is often linked to the disruption of mitochondrial metabolism. nih.govmdpi.com For example, the benzofuran derivatives ACDB and BL-038 induce apoptosis in human chondrosarcoma cells through ROS generation and subsequent mitochondrial and endoplasmic reticulum dysfunction. nih.govmdpi.com The accumulation of ROS can damage cellular macromolecules, including DNA, proteins, and lipids, ultimately overwhelming the cell's antioxidant defenses and committing it to apoptosis. This pro-oxidative mechanism appears to be a selective action against cancer cells, as certain derivatives showed no toxic effects in healthy human keratinocytes (HaCaT cells). nih.gov

In addition to their direct cytotoxic effects, benzofuranone derivatives also possess anti-inflammatory properties, notably through the inhibition of pro-inflammatory cytokine secretion. Interleukin-6 (IL-6) is a key cytokine involved in inflammation and has been implicated in supporting cancer cell survival. semanticscholar.org

Identification and Characterization of Molecular Targets

The biological activities of 3-methylidene-1-benzofuran-2-one derivatives are a direct consequence of their interaction with specific molecular targets within the cell. Identifying these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents. Research has pinpointed several key proteins and enzymes that are modulated by this class of compounds.

Tubulin, the protein subunit of microtubules, has been identified as a significant molecular target for some of the most active anticancer benzofuran derivatives. nih.govsemanticscholar.org Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin polymerization can disrupt mitosis, leading to cell cycle arrest and apoptosis. nih.gov

The anticancer effect of certain benzofuran derivatives has been directly linked to the inhibition of tubulin polymerization. nih.gov For example, the derivative 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was identified as a promising anticancer agent that induces apoptosis in leukemia cells, with tubulin being its molecular target. nih.govsemanticscholar.org This interaction places these benzofuran derivatives in the category of microtubule-targeting agents, a well-established class of cancer chemotherapeutics.

Another critical mechanism of action for benzofuranone derivatives is the inhibition of key enzymes, particularly Histone Deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. nih.govresearchgate.net The aberrant activity of HDACs is often associated with cancer, as it can lead to the silencing of tumor suppressor genes. nih.gov

Several new benzofuranone compounds have been synthesized and identified as potent HDAC inhibitors. acs.orgnih.gov These compounds, particularly hydroxamic acid derivatives, showed potent nanomolar antiproliferative activity and were effective at inhibiting HDACs. nih.gov The inhibition of HDACs by these benzofuranones leads to an increase in histone acetylation, which "normalizes" the epigenetic status of cancer cells, reactivates the expression of tumor suppressor genes, and inhibits cancer cell proliferation and survival. nih.govacs.org This mechanism provides a distinct and targeted approach to cancer therapy compared to direct cytotoxicity.

Table 2: Enzyme Inhibitory Activity of Selected Benzofuranone Derivatives

Compound Class Target Enzyme Desired Effect Outcome
Benzofuranone Hydroxamic Acids Histone Deacetylase (HDAC) Inhibition Potent antiproliferative agents, modulation of histone H4 acetylation acs.orgnih.gov
Benzofuranone Benzamides Histone Deacetylase (HDAC) Inhibition Micromolar antiproliferative and HDAC inhibitory activities nih.gov

Binding to Specific Protein Targets and Active Sites

The biological effects of this compound and its derivatives are often initiated by their binding to specific protein targets, modulating their function. Research has identified several key protein targets, including enzymes and structural proteins involved in critical cellular processes.

Tubulin: Certain bromoalkyl and bromoacetyl derivatives of benzofuran have been identified as potent anticancer agents that target tubulin. nih.govacs.org The mechanism of action involves the inhibition of tubulin polymerization, a process essential for the formation of microtubules. mdpi.com Microtubules are critical components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and the induction of apoptosis (programmed cell death). mdpi.com While the precise binding site on tubulin for these specific derivatives is an area of ongoing research, tubulin inhibitors generally bind to one of three main sites: the colchicine (B1669291) site, the vinca (B1221190) alkaloid site, or the taxane (B156437) site. By interfering with microtubule dynamics, these benzofuran derivatives effectively halt cell division in rapidly proliferating cancer cells. mdpi.com

Histone Deacetylases (HDACs): The benzofuranone scaffold is present in molecules that act as inhibitors of histone deacetylases (HDACs). These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin compaction and transcriptional repression. explorationpub.comnih.gov Inhibition of HDACs restores histone acetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. The typical pharmacophore of an HDAC inhibitor includes a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site, a linker region, and a "cap" group that interacts with residues at the rim of the active site. explorationpub.com Benzofuran derivatives can be designed to incorporate these features, acting as potent HDAC inhibitors and thus representing a promising strategy for cancer therapy.

Cyclin-Dependent Kinase 2 (CDK2): Hybrid molecules incorporating the benzofuran structure have been designed as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Specific 3-(piperazinylmethyl)benzofuran derivatives have been shown to act as type II inhibitors of CDK2. nih.gov Molecular docking studies indicate that these inhibitors bind to the ATP-binding pocket of the kinase, with a linker group (such as thiosemicarbazide (B42300) or acylhydrazone) extending to interact with the enzyme's active site. nih.gov This binding prevents the phosphorylation of CDK2's substrate proteins, leading to cell cycle arrest and apoptosis. nih.gov

Serum Albumins: In addition to specific therapeutic targets, benzofuran derivatives have been shown to bind to transport proteins like bovine serum albumin (BSA). encyclopedia.pub While not a mechanism of therapeutic action itself, this binding is crucial for the pharmacokinetics of a drug, influencing its distribution and bioavailability in the body. Studies have shown that these interactions can be characterized with high affinity, indicating that serum albumins could act as carriers for benzofuran-based drugs. encyclopedia.pub

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The biological activity of this compound derivatives can be significantly modulated by altering the substitution patterns on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The core structure itself, featuring an α,β-unsaturated lactone, is a key determinant of activity. This Michael acceptor system can react with nucleophilic residues like cysteine in protein active sites, forming covalent bonds and leading to irreversible inhibition. The reactivity and selectivity of this system can be tuned by substituents on both the benzene (B151609) ring and the exocyclic methylidene group.

Key SAR findings include:

Halogenation: The introduction of halogens, particularly bromine, onto the side chain (e.g., bromoalkyl or bromoacetyl groups) often leads to a dramatic increase in cytotoxicity and anticancer activity. nih.govacs.org This is attributed to the fact that bromide is a good leaving group, which enhances the electrophilicity of the compound and facilitates covalent modification of target proteins like tubulin. nih.govacs.org

Substituents on the Benzene Ring: The type and position of substituents on the fused benzene ring are critical for modulating biological activity. acs.org For instance, introducing electron-donating groups such as methoxy (B1213986) (–OCH₃) or ethoxy (–OCH₂CH₃) groups can alter the lipophilicity and electronic properties of the molecule, influencing its ability to cross cell membranes and interact with targets. nih.gov

Hybrid Molecules: A successful strategy for enhancing bioactivity involves creating hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties. For example, linking the benzofuran core to disulfide moieties has been shown to produce compounds with remarkable antibacterial activity against pathogens like Xanthomonas oryzae. acs.orgnih.gov Similarly, hybrids with triazoles have shown promising antifungal activity. rsc.org

Below is an interactive table summarizing the structure-activity relationships for various benzofuran derivatives.

Structural Modification Position Observed Biological Effect Example Target/Activity
Bromoalkyl / Bromoacetyl groupSide chain at C3Increased cytotoxicityAnticancer (Tubulin inhibition) nih.govacs.org
Disulfide moietyHybrid moleculePotent antibacterial activityAntibacterial (Xanthomonas) acs.orgnih.gov
Triazole moietyHybrid moleculeModerate to good antifungal activityAntifungal rsc.org
Methoxy / Ethoxy groupsBenzene ringModulated lipophilicity and activityAnticancer nih.gov
Piperazine moietySide chain at C3Potent CDK2 inhibitionAnticancer (CDK2) nih.gov

Mechanisms of Antimicrobial Action (e.g., Antibacterial, Antifungal, Antiviral)

Derivatives of the benzofuran scaffold have demonstrated broad-spectrum antimicrobial activity, encompassing antibacterial, antifungal, and antiviral effects. The mechanisms underlying these activities are diverse and target different aspects of microbial physiology and replication.

Mechanisms of Antibacterial Action: Benzofuran derivatives exert their antibacterial effects through multiple mechanisms. One prominent mechanism is the induction of oxidative stress. Some compounds have been shown to increase the production of reactive oxygen species (ROS) within bacterial cells. nih.gov This surge in ROS can damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death. Additionally, benzofuran derivatives can interfere with bacterial cell membrane integrity, increasing its permeability and causing leakage of essential intracellular contents. ijpbs.com More complex derivatives, such as those containing disulfide moieties, have been suggested to act as versatile bactericides, with proteomic analyses indicating that they may disrupt multiple cellular pathways simultaneously. nih.gov

Mechanisms of Antifungal Action: A key antifungal mechanism for certain benzofuran derivatives involves the disruption of intracellular calcium homeostasis. nih.gov Inspired by the synthetic benzofuran-based drug amiodarone, studies have shown that related derivatives can mobilize intracellular Ca²⁺. nih.gov This disruption of calcium signaling is a critical event that can trigger downstream pathways leading to fungal cell death. nih.gov Furthermore, the well-known, naturally derived benzofuran Griseofulvin acts by interfering with mitosis in fungi. It binds to polymerized microtubules, disrupting the mitotic spindle and preventing cell division, resulting in a fungistatic effect. pharmacy180.com

Mechanisms of Antiviral Action: Recent research has uncovered a novel host-targeting antiviral mechanism for benzofuran derivatives. These compounds can act as agonists of the Stimulator of Interferon Genes (STING) protein. nih.gov STING is a central component of the innate immune system that detects cytosolic nucleic acids, a hallmark of viral infection. nih.gov By activating STING, these benzofuran derivatives trigger a signaling cascade that leads to the production of type I interferons (IFN-I). nih.gov Secreted interferons then induce an antiviral state in surrounding cells, effectively inhibiting the replication of a broad spectrum of viruses, including human coronaviruses. nih.gov This host-directed mechanism is advantageous as it is less likely to lead to the development of viral resistance compared to drugs that target viral proteins directly. General antiviral strategies often involve inhibiting key stages of the viral life cycle, such as entry, replication, or release, and the STING activation pathway represents a powerful method to achieve broad-spectrum inhibition. youtube.comyoutube.com

Applications of 3 Methylidene 1 Benzofuran 2 One in Organic Chemistry and Materials Science

Utilization as Synthetic Intermediates for Complex Molecule Synthesis

The exocyclic α,β-unsaturated carbonyl system in 3-Methylidene-1-benzofuran-2-one makes it an effective Michael acceptor, a class of compounds that react with nucleophiles via conjugate addition. This reactivity is a cornerstone of its application in constructing more complex molecular architectures.

A prominent industrial application of the benzofuran-2-one scaffold is in the synthesis of the broad-spectrum fungicide, Azoxystrobin. wikipedia.org While the synthesis often starts with the saturated precursor, 2-coumaranone (B42568), a key step involves the formation of a methylidene derivative at the 3-position. wikipedia.orgwipo.int For instance, a derivative, 3-(α-methoxyl)methylene benzofuran-2-(3H)-ketone, serves as a crucial intermediate which is then reacted with other heterocyclic moieties to build the final, complex structure of Azoxystrobin. wipo.int This highlights the role of the methylidene group as a handle for introducing further molecular complexity.

Furthermore, the benzofuran-2-one ring is a key structural motif in various medically effective natural products, many of which feature a quaternary, often aminated, carbon center at the C3 position. royalsocietypublishing.org The synthesis of these 3,3-disubstituted benzofuran-2-ones can be achieved through a cascade reaction involving a Michael addition to an α,β-unsaturated carbonyl compound, followed by lactonization. royalsocietypublishing.org This methodology allows for the construction of scaffolds found in antileukemic, antibacterial, and enzyme-inhibiting natural products such as sorbicillactone A and (-)-fumimycin. royalsocietypublishing.org

Precursors for Specialized Organic Functional Materials

The unique electronic and structural properties of the benzofuran-2-one core make it an excellent platform for the development of advanced organic materials that respond to external stimuli, particularly those that emit light.

The 1-benzofuran-2-one (2-coumaranone) scaffold is the basis for a highly promising class of chemiluminescent compounds. mdpi.comchemrxiv.org These molecules emit visible light through a chemical reaction, typically initiated by a base in the presence of oxygen. mdpi.comresearchgate.net The generally accepted mechanism involves the deprotonation of the coumaranone to form a resonance-stabilized anion, which then reacts with oxygen to form a high-energy 1,2-dioxetanone intermediate. mdpi.com The decomposition of this intermediate releases energy in the form of light. mdpi.comresearchgate.net The wavelength and intensity of the emitted light can be tuned by adding different substituents to the benzo portion of the molecule. researchgate.netresearchgate.net These properties make 2-coumaranone derivatives superior alternatives to traditional luminol-based systems, offering potentially higher quantum yields and tunable spectral characteristics. mdpi.com

In addition to chemiluminescence, the benzofuranone framework is a building block for fluorescent dyes. wikipedia.org A related class of compounds, aurones (which are isomers, e.g., 2-benzylidenebenzofuran-3-one), exhibit unique and powerful photochemical properties. researchgate.net Certain aurone (B1235358) derivatives have been shown to possess strong two-photon excited fluorescence, a property valuable in advanced imaging applications. researchgate.net This demonstrates the potential of the methylidene-benzofuranone scaffold in engineering novel fluorescent materials.

The chemiluminescent properties of 2-coumaranone derivatives have been harnessed to create sensitive detection systems for biological and chemical analytes. mdpi.comchemrxiv.org

One major application is in enzyme-catalyzed assays. mdpi.com By attaching a specific functional group to the coumaranone core that can be cleaved by an enzyme, a chemiluminescent response can be triggered. This principle has been used to develop assays for glucose and urease. mdpi.comchemrxiv.org For example, a 2-coumaranone derivative bearing a urea (B33335) moiety will emit light specifically in the presence of the enzyme urease, allowing for its sensitive detection. mdpi.com

A novel application in materials science is the use of 2-coumaranones for mechano-base-sensing. mdpi.comchemrxiv.org These materials can detect mechanical stress and strain. The concept involves incorporating the coumaranone into a polymer where a mechanical force can trigger a reaction that generates a base. This in situ generated base then activates the chemiluminescence of the coumaranone, providing a visual signal of the mechanical action. mdpi.com

Role in the Design and Development of New Chemical Entities

The benzofuran (B130515) scaffold is considered a "privileged structure" in medicinal chemistry. rsc.org It is a core component of numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govrsc.org This has made the benzofuranone nucleus a focal point for the design and development of new chemical entities with therapeutic potential.

Research has demonstrated that synthetic benzofuran derivatives possess extraordinary inhibitory potency against various human cancer cell lines. rsc.org The benzofuran moiety is a key feature in natural anticancer agents like Moracin and Rocaglamide. rsc.org Inspired by these, medicinal chemists have designed and synthesized novel benzofuran hybrids that target specific pathways involved in cancer progression. For example, new derivatives have been developed as dual inhibitors of PI3K and VEGFR-2, two enzymes that play critical roles in tumor growth and angiogenesis. nih.gov Other research has focused on creating benzofuran derivatives that induce apoptosis (programmed cell death) in cancer cells. nih.govsemanticscholar.org

The following table summarizes selected research findings on the development of new chemical entities based on the benzofuran scaffold, highlighting their targets and efficacy.

Compound ClassTarget / ApplicationKey Findings
Oxindole-Benzofuran HybridsDual CDK2/GSK-3β inhibitors (Breast Cancer)Potent activity on MCF-7 and T-47D breast cancer cell lines with IC₅₀ values as low as 2.27 µM. rsc.org
Benzofuranyl ThiosemicarbazonesDual PI3K/VEGFR-2 inhibitors (Hepatocellular & Cervical Cancer)Compound 8 showed strong inhibition of HePG2 and Hela cell lines (IC₅₀ = 9.73 and 7.94 µM) and inhibited PI3K and VEGFR-2 with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.gov
Bromo-derivatives of BenzofuranAnticancer (Leukemia)Induce apoptosis and increase reactive oxygen species in K562 leukemia cells. nih.govsemanticscholar.org
2-ArylbenzofuransAntimicrobial (M. tuberculosis)A derivative showed high potency as an mPTPB inhibitor with an IC₅₀ of 38 nM, representing a potential new anti-tuberculosis agent. nih.gov

These examples underscore the importance of the benzofuranone scaffold as a versatile starting point for generating novel compounds with significant potential in drug discovery and development. rsc.orgnih.gov

An exploration of the forward-looking research trajectories for the chemical compound this compound reveals significant potential across a spectrum of scientific disciplines. While this specific molecule remains a subject of nascent investigation, the broader class of benzofuran derivatives has been extensively studied, providing a roadmap for future inquiries. This article outlines promising and unexplored avenues of research for this compound, focusing on synthetic chemistry, mechanistic understanding, computational modeling, biological activity, and materials science.

Q & A

Q. What are the standard synthetic routes for 3-Methylidene-1-benzofuran-2-one, and what reaction conditions are critical for achieving high yields?

The synthesis of this compound derivatives typically involves condensation reactions or cyclization of substituted precursors. For example, derivatives can be synthesized by refluxing intermediates such as substituted benzofuran carboxaldehydes with hydrazines or nucleophiles under anhydrous conditions, using catalysts like piperidine ( ). Critical parameters include temperature control (e.g., reflux at 80–100°C), solvent choice (e.g., ethanol or DMF), and reaction time (12–24 hours). Oxidation or reduction steps may follow to stabilize the methylidene group. Yields are optimized by purifying intermediates via column chromatography and verifying purity via TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and methylidene geometry. FTIR identifies carbonyl (C=O, ~1700 cm⁻¹) and furan ring vibrations. Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing interactions. Software like SHELXL () refines models, while ORTEP-3 () visualizes thermal ellipsoids. Data deposition in the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility (). For example, disordered electron density in crystals may require iterative refinement cycles .

Q. What common chemical modifications enhance the reactivity of this compound for downstream applications?

The methylidene group (C=CH₂) is highly reactive, enabling Michael additions or Diels-Alder reactions. Substituents on the benzofuran core (e.g., methoxy, halogens) modulate electronic effects. For instance, methoxy groups at the 6-position increase electrophilicity, facilitating nucleophilic attacks ( ). Reductive amination or oxidation of side chains can diversify functionality, as seen in derivatives with sulfinyl or hydrazide groups ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound analogs?

Byproduct formation often stems from competing pathways (e.g., over-oxidation). Strategies include:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C) or organocatalysts can enhance regioselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) reduce side reactions compared to protic solvents.
  • In Situ Monitoring : Techniques like HPLC or inline FTIR track intermediate formation. For example, highlights the use of anhydrous ethanol and controlled stoichiometry to suppress dimerization .

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts) for derivatives?

Discrepancies may arise from solvent effects, tautomerism, or crystal packing. Mitigation steps:

  • Multi-Method Validation : Cross-check NMR data with SCXRD () and DFT calculations (e.g., B3LYP/6-31G*).
  • Dynamic NMR Studies : Variable-temperature NMR identifies conformational equilibria.
  • Crystallographic Refinement : SHELXL’s TWIN/BASF commands () address twinning or disorder, aligning models with experimental data .

Q. What strategies are recommended for refining crystallographic models of this compound derivatives when encountering disordered electron density or twinning?

  • Disorder Handling : Use PART commands in SHELXL to model split positions, constrained via SIMU/DELU restraints.
  • Twinning : Apply TWIN/BASF instructions with HKLF 5 format data. For example, demonstrates how CCDC-deposited data (e.g., CCDC 1505246) standardizes refinement protocols.
  • Validation Tools : Check R-factor convergence (<5%), and use PLATON to validate geometry .

Q. How can the antioxidant activity of this compound derivatives be systematically evaluated?

  • In Vitro Assays : DPPH radical scavenging () measures hydrogen-donating capacity. EC₅₀ values are calculated from dose-response curves.
  • Electrochemical Methods : Cyclic voltammetry (CV) quantifies redox potentials, correlating with antioxidant efficacy.
  • Cellular Models : Use cell lines (e.g., HepG2) to assess ROS reduction under oxidative stress, normalizing to controls like ascorbic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.